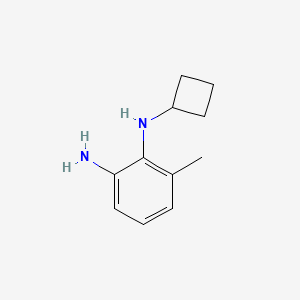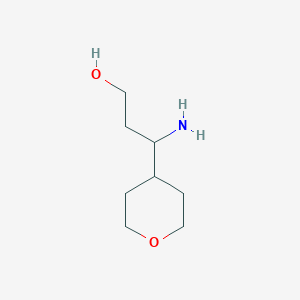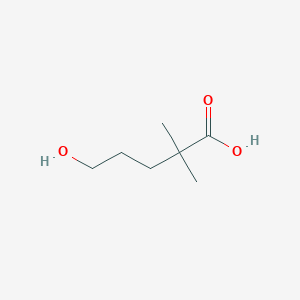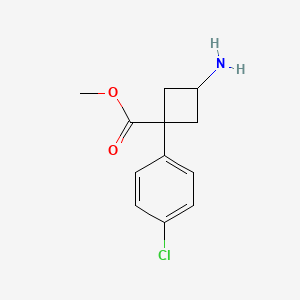![molecular formula C9H16N4O B13308839 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol](/img/structure/B13308839.png)
3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol is a synthetic organic compound featuring a pyrrolidine ring substituted with a triazole moiety and an alcohol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often 1-azido-2-propanol, and the alkyne is propyne.
Pyrrolidine Ring Construction: The pyrrolidine ring is usually constructed through a cyclization reaction involving a suitable precursor, such as 4-penten-1-ol, which undergoes intramolecular cyclization.
Coupling of Triazole and Pyrrolidine: The triazole and pyrrolidine moieties are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow techniques to enhance efficiency.
化学反応の分析
Types of Reactions
3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄.
Reduction: Hydrogenation catalysts like Pd/C.
Substitution: TsCl, followed by nucleophiles like NaN₃ or KCN.
Major Products
Oxidation: 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may serve as a ligand for studying protein interactions due to its triazole ring, which can mimic peptide bonds and interact with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The triazole ring is known for its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, potentially modulating their activity. The pyrrolidine ring may also contribute to binding affinity and specificity through steric and electronic effects.
類似化合物との比較
Similar Compounds
3-(1-Methyl-1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol: Similar structure but with a methyl group instead of a propan-2-yl group.
3-(1-Phenyl-1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol: Similar structure but with a phenyl group instead of a propan-2-yl group.
Uniqueness
3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol is unique due to the presence of the propan-2-yl group, which can influence its lipophilicity and steric properties, potentially leading to different biological activities and applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C9H16N4O |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
3-(1-propan-2-yltriazol-4-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H16N4O/c1-7(2)13-5-8(11-12-13)9(14)3-4-10-6-9/h5,7,10,14H,3-4,6H2,1-2H3 |
InChIキー |
BVNNOSNAGUKDDR-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(N=N1)C2(CCNC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide](/img/structure/B13308784.png)
amine](/img/structure/B13308787.png)

![2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid](/img/structure/B13308799.png)

![2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13308809.png)



![5-[(Azetidin-1-yl)methyl]-2-bromopyridine](/img/structure/B13308837.png)



